Aurora A inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora A inhibitor 1 is a highly selective inhibitor of the enzyme Aurora kinase A, a serine/threonine kinase that plays a critical role in cell division by regulating centrosome maturation, spindle assembly, and mitotic exit . This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in targeting tumor cells that exhibit overexpression of Aurora kinase A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 1 typically involves a series of organic reactions designed to create a molecule that fits precisely into the active site of Aurora kinase A. One common approach involves the use of docking-based comparative intermolecular contacts analysis to identify potent ligands that can bind to the active site of the enzyme . The synthetic route may include steps such as:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups that enhance binding affinity.
- Purification and characterization of the final product using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Aurora A inhibitor 1 primarily undergoes reactions that involve binding to the active site of Aurora kinase A, inhibiting its activity. This inhibition can lead to various downstream effects, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions are not typically involved in the activity of this compound.
Substitution: The compound may undergo substitution reactions to modify its functional groups, enhancing its binding affinity and specificity.
Major Products: The primary product of these reactions is the inhibited form of Aurora kinase A, which is unable to perform its normal cellular functions
Scientific Research Applications
Aurora A inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the structure and function of Aurora kinase A and related enzymes.
Biology: Employed in research to understand the role of Aurora kinase A in cell cycle regulation and its implications in cancer biology
Medicine: Investigated as a potential therapeutic agent for treating various types of cancer, including glioblastoma and non-small-cell lung cancer
Mechanism of Action
Aurora A inhibitor 1 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal function of the enzyme, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the centrosome maturation and spindle assembly pathways, which are critical for proper cell division .
Comparison with Similar Compounds
Aurora A inhibitor 1 is unique in its high selectivity for Aurora kinase A compared to other similar compounds. Some of the similar compounds include:
MLN8054: Another selective inhibitor of Aurora kinase A, but with different binding characteristics.
MLN8237 (Alisertib): A well-known Aurora kinase A inhibitor with clinical applications in cancer therapy.
MK-5108 and MK-8745: These compounds also selectively inhibit Aurora kinase A but may have different efficacy and safety profiles.
This compound stands out due to its potent inhibition and specific binding to the active site of Aurora kinase A, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C25H28ClF2N5O2 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1 |
InChI Key |
FFBJZTQMALZDTE-PUAOIOHZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.